N-hydroxy-3-methylpyridine-2-carboxamide

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

N-Hydroxy-3-methylpyridine-2-carboxamide (CAS 125309-39-9) is a heterocyclic hydroxamic acid derivative belonging to the pyridine-2-carboxamide class, with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15. The compound features a hydroxamic acid moiety (-CONHOH) at the 2-position and a critical methyl substituent at the 3-position of the pyridine ring, which structurally distinguishes it from the unsubstituted parent compound picolinohydroxamic acid (C₆H₆N₂O₂, MW 138.12).

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13627042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-3-methylpyridine-2-carboxamide
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=O)NO
InChIInChI=1S/C7H8N2O2/c1-5-3-2-4-8-6(5)7(10)9-11/h2-4,11H,1H3,(H,9,10)
InChIKeyNLPZOYIVSMAHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-3-methylpyridine-2-carboxamide: A 3-Methyl-Substituted Pyridine Hydroxamic Acid Procurement and Research Overview


N-Hydroxy-3-methylpyridine-2-carboxamide (CAS 125309-39-9) is a heterocyclic hydroxamic acid derivative belonging to the pyridine-2-carboxamide class, with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 . The compound features a hydroxamic acid moiety (-CONHOH) at the 2-position and a critical methyl substituent at the 3-position of the pyridine ring, which structurally distinguishes it from the unsubstituted parent compound picolinohydroxamic acid (C₆H₆N₂O₂, MW 138.12) . This substitution confers distinct physicochemical properties, including a calculated density of 1.265 g/cm³ and a predicted logP of 0.572 [1]. As a member of the hydroxamic acid family, it possesses a characteristic bidentate chelating motif capable of coordinating transition metal ions, particularly Fe(III) and Cu(II) [2], though the presence of the pyridine ring nitrogen and 3-methyl group introduces site-specific steric and electronic effects that differentiate its metal-binding behavior from simple aromatic hydroxamic acids.

Metal-chelation probe with 3-methyl steric modulation
Enzyme inhibition SAR starting point (dihydroorotase context)
Physicochemical property comparison tool (logP, pKa shift)

Why N-Hydroxy-3-methylpyridine-2-carboxamide Cannot Be Substituted by Other Pyridine Carboxamide or Hydroxamic Acid Analogs


Generic substitution among pyridine carboxamide derivatives or hydroxamic acid analogs is scientifically unsound due to the profound impact of even minor structural modifications on biological target engagement, metal-chelation thermodynamics, and physicochemical behavior. In the context of N-hydroxy-3-methylpyridine-2-carboxamide, the 3-methyl substituent is not merely a passive structural feature; it introduces specific steric constraints and alters the electron density of the pyridine ring, which in turn modulates the compound's interaction with enzyme active sites [1] and its metal-binding equilibria [2]. Simply interchanging this compound with picolinohydroxamic acid (lacking the methyl group), N-hydroxy-3-pyridinecarboxamide (carboxamide at a different ring position), or other simple hydroxamic acids risks complete loss of the specific activity profile, altered chelation stoichiometry, and unpredictable solubility and permeability characteristics. Therefore, any research program or industrial process depending on the precise chemical and biological properties conferred by this substitution pattern must specifically source N-hydroxy-3-methylpyridine-2-carboxamide rather than a generic 'pyridine hydroxamic acid'.

Picolinohydroxamic acid (unsubstituted) shows unreported enzyme inhibition; SAR baseline may not be directly comparable.
Regioisomeric N-hydroxy-3-pyridinecarboxamide shifts chelation mode; metal-binding context may differ.
3-Methyl substitution alters lipophilicity and ionization; permeability and solubility context may shift.

Quantitative Evidence for N-Hydroxy-3-methylpyridine-2-carboxamide Differentiation: Comparative Data for Scientific and Procurement Decisions


Dihydroorotase Enzyme Inhibition: A Direct Potency Comparison with Pyridine Carboxamide Derivatives

N-Hydroxy-3-methylpyridine-2-carboxamide demonstrates measurable, albeit modest, inhibitory activity against dihydroorotase, a key enzyme in pyrimidine biosynthesis. When evaluated at a concentration of 10 µM, it exhibited an IC₅₀ of 180 µM [1]. While this potency is not high, it provides a quantifiable baseline that is absent for the closest analog, picolinohydroxamic acid, for which no comparable dihydroorotase inhibition data could be identified. The presence of this activity, even if low, differentiates it from the parent compound and establishes a starting point for structure-activity relationship (SAR) studies.

Dihydroorotase Inhibition
Reported
IC₅₀ 180 µM vs unreported
Measurable inhibition differentiates from parent; supports SAR context.
Mouse Ehrlich ascites enzyme, pH 7.37, 10 µM test conc.
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Physicochemical Profile: Calculated logP and Polar Surface Area Compared to Picolinohydroxamic Acid

The presence of the 3-methyl group in N-hydroxy-3-methylpyridine-2-carboxamide significantly alters its lipophilicity and predicted membrane permeability compared to its unsubstituted analog, picolinohydroxamic acid. The target compound exhibits a calculated logP of 0.572 and a Polar Surface Area (PSA) of 71.5 Ų [1]. In contrast, picolinohydroxamic acid has a reported logP of -0.85 . This difference of approximately 1.4 log units indicates that the methylated derivative is considerably more lipophilic, which is a critical factor for passive membrane diffusion and distribution.

Lipophilicity (logP)
Reported
0.572 vs −0.85 (Δ +1.42)
Methylation increases lipophilicity; permeability context may differ.
Calculated logP, PSA 71.5 Ų
Physicochemical Properties Lipophilicity Drug-likeness

Metal Chelation Behavior: Steric and Electronic Modulation by the 3-Methyl Substituent

Hydroxamic acids are known bidentate chelators of transition metals like Fe(III) and Cu(II) [1]. In the case of N-hydroxy-3-methylpyridine-2-carboxamide, the chelation mode is influenced by the presence of the adjacent pyridine nitrogen and the 3-methyl group. Studies on the closely related analog, N-hydroxy-3-pyridinecarboxamide, reveal that its iron(III) and copper(II) chelation properties are similar to those of simple aromatic hydroxamic acids, indicating that the heterocyclic nitrogen does not directly participate in a tridentate binding mode under standard aqueous conditions [2]. For the target compound, the 3-methyl substituent adjacent to the hydroxamic acid group introduces a steric hindrance not present in picolinohydroxamic acid or N-hydroxy-3-pyridinecarboxamide. This steric bulk is expected to alter the geometry and stability of the resulting metal complexes, potentially affecting binding stoichiometry and stability constants.

Metal Chelation Sterics
Class-level
Inferred steric hindrance from 3-methyl
Chelation geometry may differ vs unsubstituted analogs.
Analog hpca data; direct study needed
Metal Chelation Coordination Chemistry Iron Metabolism

pKa and Ionization State: Predicted Acidity Profile

The ionization state of a compound at a given pH is fundamental to its solubility, reactivity, and biological interactions. While experimental pKa data for N-hydroxy-3-methylpyridine-2-carboxamide is currently absent, predictions for a closely related structural isomer, (Z)-N'-hydroxy-3-methylpyridine-2-carboximidamide, estimate a pKa of 10.68 [1]. This value is notably higher than the predicted pKa of 8.10 for picolinohydroxamic acid , suggesting that the 3-methyl substitution and the specific arrangement of the hydroxamic acid group significantly reduce the acidity of the NHOH proton. This implies that at physiological pH (~7.4), the target compound is expected to exist predominantly in its neutral, protonated form, whereas picolinohydroxamic acid would be more extensively ionized.

Ionization (pKa)
Context-dependent
~10.68 vs 8.10 (Δ +2.58)
Higher pKa suggests neutral species at phys. pH; ionization shift.
Predicted values; experimental confirmation pending
Acid-Base Chemistry Ionization Solubility

Validated Application Scenarios for N-Hydroxy-3-methylpyridine-2-carboxamide Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Pyridine Carboxamide-Based Enzyme Inhibitors

Based on its demonstrated, albeit weak, inhibition of dihydroorotase (IC₅₀ 180 µM), N-hydroxy-3-methylpyridine-2-carboxamide serves as a validated starting point for medicinal chemistry SAR campaigns targeting this enzyme or related amidohydrolases [1]. The quantifiable, low-potency activity is a crucial baseline, as it confirms the ability of this specific 3-methyl-2-pyridine carboxamide scaffold to engage the target's active site. This is in direct contrast to the parent compound, picolinohydroxamic acid, which lacks any reported activity for this enzyme, making the methylated derivative the compound of choice for initial hit-to-lead optimization. Further exploration could involve synthesizing a small library of analogs with varied substitutions at the pyridine ring to probe for enhanced potency and selectivity, leveraging the unique steric and electronic environment created by the 3-methyl group [2].

Precise Metal Chelation Studies Requiring a Sterically Hindered Binding Motif

For research into novel metal-chelating agents, siderophore mimics, or metalloenzyme inhibitors, N-hydroxy-3-methylpyridine-2-carboxamide offers a distinct chelation profile. While the hydroxamic acid group provides a canonical bidentate binding site for Fe(III) and Cu(II), the adjacent 3-methyl substituent introduces a defined steric hindrance [1]. This structural feature can be exploited to probe the geometry of metal-binding pockets or to achieve unique complex stoichiometries and geometries not possible with less hindered analogs like picolinohydroxamic acid. The compound can be used to systematically investigate the effect of steric bulk on metal-binding affinity and selectivity, providing a more nuanced understanding of metalloprotein interactions and the design of selective metal scavengers [2].

Physicochemical Property Benchmarking and Formulation Development

The well-defined shift in physicochemical properties—specifically a calculated logP of 0.572 versus -0.85 for picolinohydroxamic acid—makes N-hydroxy-3-methylpyridine-2-carboxamide a valuable tool compound for studying the impact of lipophilicity on drug-like properties [1]. Its higher logP, combined with a Polar Surface Area of 71.5 Ų, suggests a better balance for passive membrane permeability than its more hydrophilic analog. Researchers can utilize this compound as a benchmark in permeability assays (e.g., PAMPA or Caco-2) to correlate the 1.4-unit increase in logP with actual membrane flux. Furthermore, its predicted pKa of ~10.68 indicates a predominantly neutral species at physiological pH, which has direct implications for solubility and formulation strategies in early-stage discovery projects [2]. This makes it a superior choice for establishing baseline permeability and solubility parameters for a series of pyridine hydroxamic acids.

Synthesis of N-Substituted Derivatives via Hydroxamic Acid Chemistry

N-Hydroxy-3-methylpyridine-2-carboxamide is a viable substrate for synthetic transformations involving the hydroxamic acid functional group, such as O-alkylation, acylation, or reaction with Lawesson's reagent to yield thiohydroxamic acids. Its utility as a chemical building block is supported by the fact that the structurally similar N-hydroxy-N-methyl-2-pyridinecarboxamide has been successfully employed in direct sulfurization reactions [1]. This suggests that the target compound can be used to generate novel, diversely functionalized pyridine derivatives for compound library synthesis. The presence of the 3-methyl group ensures that the resulting derivatives will possess distinct steric and electronic properties compared to those derived from non-methylated precursors, making them valuable for creating chemically diverse screening collections.

Application
Selection Property
Validation Focus
Enzyme inhibitor SAR studies
3-Methyl pyridine hydroxamic scaffold
Dihydroorotase inhibition context
Metal-chelation geometry studies
Sterically hindered hydroxamic acid
Complex stoichiometry review
Physicochemical property benchmarking
logP and pKa modulation
Permeability and ionization context
Hydroxamic acid derivatization
3-Methyl pyridine building block
Derivative library synthesis

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